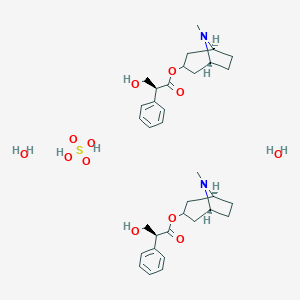

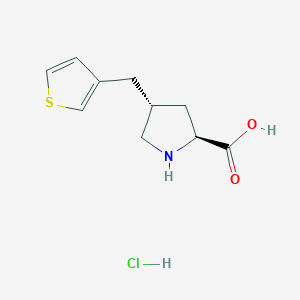

(R)-1-N-Cbz-3-Formyl-pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

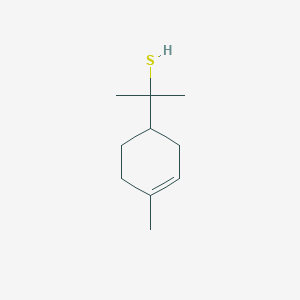

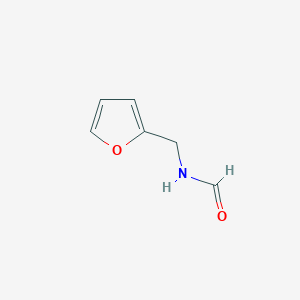

(R)-1-N-Cbz-3-Formyl-pyrrolidine is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Diversity

(R)-1-N-Cbz-3-Formyl-pyrrolidine serves as a key intermediate in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles. The use of cationic CpRu complexes facilitates the asymmetric intramolecular dehydrative N-allylation, significantly broadening the scope for natural product synthesis due to its wide range of applicable N-substitutions (Seki, Tanaka, & Kitamura, 2012). This versatility is further exemplified in the synthesis of hydroxylated pyrrolizidinic alkaloids through indium-mediated allylation, showcasing its utility in generating functionally diverse molecular architectures (Izquierdo, Plaza, & Yáñez, 2005).

Asymmetric Synthesis and Catalysis

The compound's role extends into asymmetric "clip-cycle" synthesis, enabling the creation of pyrrolidines and spiropyrrolidines, which are critical scaffolds in drug discovery. This methodology demonstrates the significance of Cbz-protected bis-homoallylic amines in generating compounds with high enantioselectivities, important for medicinal chemistry applications (Maddocks, Ermanis, & Clarke, 2020).

Determination of Absolute Configuration

The determination of the absolute configuration of stereoisomers using vibrational circular dichroism highlights the detailed stereochemical analysis possible with derivatives of this compound. This precise characterization is crucial for understanding the stereochemical requirements of bioactive molecules and their synthetic analogues (Procopiou et al., 2016).

Organocatalysis and Enantioselective Reactions

The synthesis of novel R-phenylglycine derived organocatalysts from this compound for direct asymmetric Michael addition of cyclohexanone to nitroalkenes illustrates the compound's contribution to the development of new catalytic methods. These reactions yield products with excellent enantioselectivities, underscoring the compound's role in facilitating stereoselective synthetic processes (Naziroğlu & Sirit, 2012).

Structural and Molecular Studies

The crystal and molecular structure determination of related compounds provides insights into the three-dimensional arrangement and intermolecular interactions, which are fundamental for designing molecules with desired physical and chemical properties (Chen et al., 2011).

Propriétés

IUPAC Name |

benzyl (3R)-3-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364044 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212062-74-2 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)